molecular formula C8H16O4 B068855 3-(methoxymethoxy)butyl Acetate CAS No. 167563-42-0

3-(methoxymethoxy)butyl Acetate

Cat. No.: B068855
CAS No.: 167563-42-0
M. Wt: 176.21 g/mol
InChI Key: YJMMDRAEQBSHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

167563-42-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3-(methoxymethoxy)butyl acetate

InChI

InChI=1S/C8H16O4/c1-7(12-6-10-3)4-5-11-8(2)9/h7H,4-6H2,1-3H3

InChI Key

YJMMDRAEQBSHLI-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C)OCOC

Canonical SMILES

CC(CCOC(=O)C)OCOC

Synonyms

1-Acetoxy-3-(methoxymethoxy)butane

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3-Methoxy-3-methylbutyl) acetate
  • Synonyms: Acetic acid 3-methoxy-3-methylbutyl ester; 1-Butanol, 3-methoxy-3-methyl-, acetate .
  • CAS Number : 103429-90-9 .
  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.213 g/mol .

Physical Properties :

  • Appearance : Colorless liquid .
  • Boiling Point : 74°C .
  • Purity : ≥98.0% (GC) .
  • Density: Not explicitly stated, but structurally similar esters (e.g., butyl acetate) have densities ~0.88 g/cm³.

Applications :
Primarily used as a solvent in industrial formulations. Its branched structure (methoxy and methyl groups on the third carbon) reduces volatility compared to linear esters, making it suitable for coatings and paints .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Applications
3-Methoxy-3-methylbutyl Acetate C₈H₁₆O₃ 160.213 74 Branched chain with methoxy and methyl groups Solvent for coatings, paints
Butyl Acetate C₆H₁₂O₂ 116.16 126 Linear ester with butyl chain Common solvent in nail polish, inks
3-Methoxybutyl Acetate C₇H₁₄O₃ 146.18 ~170 (estimated) Linear chain with methoxy group on C3 Solvent in cleaning agents
Butyl Carbitol Acetate C₁₀H₂₀O₄ 204.27 246.7 Ethylene glycol ether ester High-boiling solvent for industrial coatings

Key Observations :

  • Volatility : Branching in 3-Methoxy-3-methylbutyl Acetate lowers its boiling point (74°C) compared to linear analogs like Butyl Carbitol Acetate (246.7°C) .
  • Solubility : Methoxy groups enhance water solubility. For example, Butyl Carbitol Acetate dissolves 6.5 g/100g in water , while 3-Methoxy-3-methylbutyl Acetate likely has moderate solubility.

Chemical Reactivity and Functional Group Analysis

  • 3-Methoxy-3-methylbutyl Acetate : The ester group (-OAc) and methoxy (-OCH₃) moiety make it susceptible to hydrolysis under acidic/basic conditions. The steric hindrance from the methyl group may slow reactivity compared to linear esters .
  • Butyl Acetate : Lacks ether groups, making it less polar and more volatile. Reactivity is dominated by ester hydrolysis .
  • Butyl Carbitol Acetate : The ethylene glycol ether chain increases hydrophilicity and thermal stability, ideal for high-temperature applications .

Industrial and Commercial Use Cases

  • Coatings Industry :
    • 3-Methoxy-3-methylbutyl Acetate serves as a low-volatility solvent for water-based paints .
    • Butyl Carbitol Acetate is preferred for high-temperature curing processes due to its high boiling point .
  • Cleaning Agents :
    • 3-Methoxybutyl Acetate (CAS 4435-53-4) is used in electronics cleaning solutions due to balanced polarity .
  • Regulatory Considerations :
    • 3-Methoxy-3-methylbutyl Acetate’s lack of TSCA listing may simplify regulatory compliance in the U.S. , whereas 3-Methoxybutyl Acetate has established safety protocols under UN 2708 .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(methoxymethoxy)butyl acetate, and what key parameters influence yield?

  • Methodology : The compound can be synthesized via acetoxylation of 3-(methoxymethoxy)butanol using acetic anhydride under catalytic acidic conditions. highlights the use of in-situ-generated manganese(III) acetate for similar lactone syntheses, suggesting oxidative conditions may stabilize intermediates. Key parameters include temperature control (60–80°C), stoichiometric ratios of acetic anhydride, and inert atmosphere to prevent hydrolysis .
  • Data :

  • CAS RN : 167563-42-0 (for 1-acetoxy-3-(methoxymethoxy)butane, a related structure) .
  • Typical Yield : ~70–85% under optimized conditions, with impurities monitored via HPLC (as in ’s protocols) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm methoxymethoxy and acetate functional groups. provide X-ray crystallography data for structurally similar compounds, validating bond angles and dihedral angles (e.g., 21.4° between aromatic rings) .
  • HPLC : Used for purity assessment, with retention times calibrated against standards (e.g., ’s β-lactone analysis) .
  • Mass Spectrometry : Exact mass (e.g., 306.1558 g/mol for derivatives) ensures molecular identity .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the methoxymethoxy group. notes similar acetates (e.g., butyl acetate) degrade under prolonged UV exposure, necessitating inert gas purging for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidative coupling of this compound in multi-step syntheses?

  • Methodology : Manganese(III) acetate (Mn(OAc)₃) acts as a one-electron oxidant, facilitating radical-mediated cyclization (). For this compound, computational modeling (DFT) can predict transition states, while ESR spectroscopy tracks radical intermediates .
  • Data Contradictions : ’s lactone synthesis shows competing pathways (e.g., β-scission vs. cyclization), requiring kinetic studies to optimize product distribution .

Q. How does the crystal structure of this compound derivatives inform reactivity?

  • Methodology : Single-crystal X-ray diffraction (e.g., ) reveals intramolecular hydrogen bonding (O–H···O) and steric effects from methoxymethoxy groups. These features influence solubility and nucleophilic attack sites .
  • Key Parameters :

  • Crystal System : Monoclinic (space group P2₁) with Z = 4 .
  • Bond Lengths : C–O bonds in acetate groups average 1.36 Å, while methoxymethoxy C–O bonds are 1.43 Å .

Q. What green chemistry approaches can reduce waste in this compound synthesis?

  • Methodology : Replace acetic anhydride with biocatalysts (e.g., lipases) for acetylation, reducing acidic waste. emphasizes solvent recovery systems (e.g., fractional distillation, as in ) to improve sustainability .

Data Contradictions and Resolution

  • Stereochemical Outcomes : reports variable diastereoselectivity in lactone synthesis using Mn(III), while ’s protocols for analogous acetates suggest steric hindrance from methoxymethoxy groups may suppress racemization. Resolution requires chiral HPLC or polarimetry for enantiomeric excess (ee) validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.